molecular formula C15H11BrClNO B5529065 N-(3-bromophenyl)-3-(2-chlorophenyl)acrylamide

N-(3-bromophenyl)-3-(2-chlorophenyl)acrylamide

Cat. No. B5529065
M. Wt: 336.61 g/mol
InChI Key: DMOTXAZHXKMEAJ-CMDGGOBGSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-bromophenyl)-3-(2-chlorophenyl)acrylamide and related compounds often involves acylation reactions. For example, the synthesis of N-(2-Bromo-4-methoxyphenyl)acrylamide by acylation was achieved with a high yield of 95.7%, demonstrating the effectiveness of acylation methods in preparing such compounds (Yuan Jia-cheng, 2012). This method highlights the general approach that can be adapted to synthesize N-(3-bromophenyl)-3-(2-chlorophenyl)acrylamide by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acrylamide derivatives, including N-(3-bromophenyl)-3-(2-chlorophenyl)acrylamide, can be characterized using spectroscopic techniques such as NMR, IR, and X-ray crystallography. These methods provide detailed information on the molecular geometry, bond lengths, and angles, as well as the overall conformation of the molecule. For instance, the study on the synthesis and structure determination of related compounds utilizes NMR spectroscopy and single-crystal X-ray diffraction to elucidate their structures (B. Kariuki et al., 2022).

Chemical Reactions and Properties

N-(3-bromophenyl)-3-(2-chlorophenyl)acrylamide can participate in various chemical reactions typical of acrylamide compounds. These reactions include polymerization, crosslinking, and functionalization reactions. For example, the polymerization of acrylamides having bromo substituted pendant cinnamoyl moieties has been explored, revealing the potential of such compounds in the development of photoresist materials and other polymer-based applications (P. Selvam et al., 2005).

Physical Properties Analysis

The physical properties of N-(3-bromophenyl)-3-(2-chlorophenyl)acrylamide, such as solubility, melting point, and thermal stability, are crucial for its handling and potential applications. These properties can be influenced by the molecular structure and the presence of substituents. For example, the solubility of related acrylamide compounds in various solvents has been studied, providing insights into the solubility behavior of N-(3-bromophenyl)-3-(2-chlorophenyl)acrylamide (Xinding Yao et al., 2010).

properties

IUPAC Name

(E)-N-(3-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClNO/c16-12-5-3-6-13(10-12)18-15(19)9-8-11-4-1-2-7-14(11)17/h1-10H,(H,18,19)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOTXAZHXKMEAJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(3-bromophenyl)-3-(2-chlorophenyl)prop-2-enamide

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